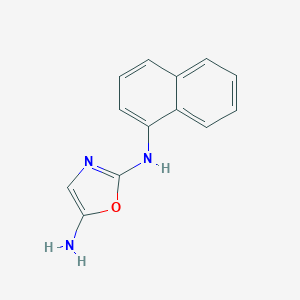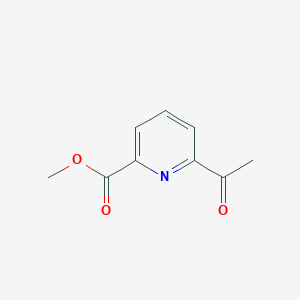![molecular formula C9H8N2O2S B034799 Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate CAS No. 111042-90-1](/img/structure/B34799.png)
Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate
概要
説明
Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a fused thieno-pyridine ring system, which imparts unique chemical and biological properties. It is often used as a building block in the synthesis of various bioactive molecules and has shown potential in pharmaceutical applications, particularly in cancer research .
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate can be synthesized through several methods. One common approach involves the palladium-catalyzed C-N Buchwald-Hartwig coupling reaction. In this method, this compound is coupled with different bromonitrobenzenes, followed by the reduction of the nitro groups to the corresponding amino compounds . Another method involves microwave-assisted synthesis, which offers a rapid and efficient route to the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing scalable processes such as continuous flow synthesis.
化学反応の分析
Types of Reactions
Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents such as hydrogen peroxide for oxidation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of nitro groups yields amino derivatives, while oxidation can produce sulfoxides or sulfones .
科学的研究の応用
Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of complex molecules.
作用機序
The mechanism of action of methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate involves its interaction with cellular targets that regulate cell growth and apoptosis. Studies have shown that it can alter the cell cycle profile, causing a decrease in the percentage of cells in the G0/G1 phase and an increase in apoptosis levels . The presence of amino groups linked to a benzene moiety is a key element for its anti-cancer activity .
類似化合物との比較
Similar Compounds
Thieno[3,2-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their anti-cancer properties.
Thieno[2,3-b]pyridine derivatives: These are structurally related and have shown potential in various biological applications.
Uniqueness
Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of an amino group, which enhances its biological activity. Its ability to inhibit tumor cell growth and induce apoptosis distinguishes it from other similar compounds .
特性
IUPAC Name |
methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-13-9(12)8-6(10)7-5(14-8)3-2-4-11-7/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHLOZJKPAWEAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20549608 | |
| Record name | Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20549608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111042-90-1 | |
| Record name | Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111042-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20549608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate a promising scaffold for developing new anti-cancer agents?
A1: this compound serves as a versatile starting point for synthesizing diverse compounds with promising anti-cancer activity. [, , ] This is due to its structure, allowing for various modifications at the 3-amino and 6-positions. These modifications influence the compound's interaction with biological targets and its overall efficacy. For instance, researchers have synthesized aminodi(hetero)arylamines by coupling different bromonitrobenzenes to the core structure. [] These derivatives demonstrated growth inhibitory effects against various human cancer cell lines, including breast adenocarcinoma (MCF-7), melanoma (A375-C5), non-small cell lung cancer (NCI-H460), and hepatocellular carcinoma (HepG2). [] Furthermore, studies on 6-substituted derivatives of this compound have explored their anti-hepatocellular carcinoma activity. [, ] These studies highlight the potential of this scaffold for developing novel anti-cancer therapies.
Q2: How does the structure of aminodi(hetero)arylamines derived from this compound affect their anti-cancer activity?
A2: The structure-activity relationship (SAR) of these derivatives plays a crucial role in their anti-cancer activity. Research indicates that the position of the amino group and the presence of other substituents significantly impact the compound's potency. For example, an aminodi(hetero)arylamine derivative with the NH2 group ortho to the NH and a methoxy group in the para position exhibited the most potent growth inhibitory effects against the tested cancer cell lines, with GI50 values ranging from 1.30 to 1.63 µM. [] This suggests that these specific substitutions enhance the molecule's interaction with its biological target, leading to increased anti-cancer activity.
Q3: Beyond anti-cancer activity, what other therapeutic applications are being explored for this compound derivatives?
A3: In addition to their potential as anti-cancer agents, these derivatives have also shown promise as antioxidants. [] Studies have investigated their radical scavenging activity, lipid peroxidation inhibition, and redox profiles. [] Notably, the aminodiarylamine derivative with the amino group in the para position to the NH exhibited the most potent antioxidant properties, even surpassing the activity of the standard antioxidant Trolox in certain assays. [] This finding suggests that this compound derivatives could be further explored for their potential in treating diseases associated with oxidative stress.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
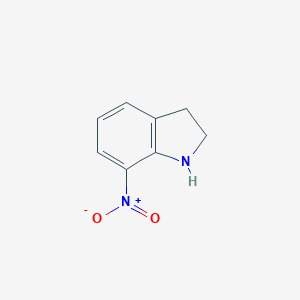
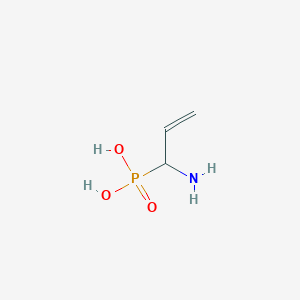
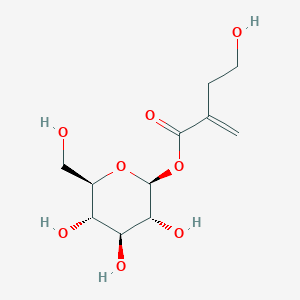
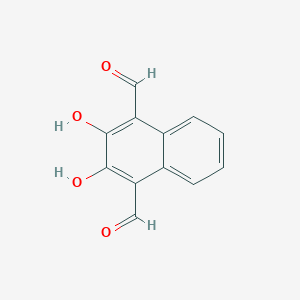
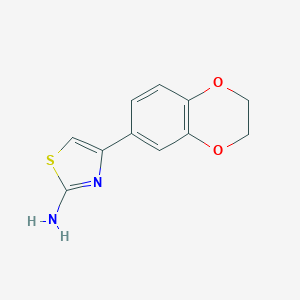
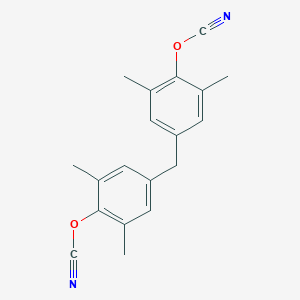
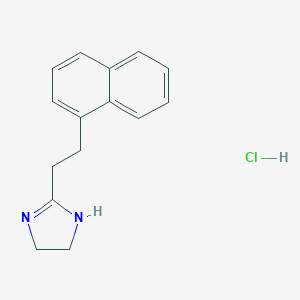
![4-[[4-(Dimethylamino)phenyl]azo]-1-naphthalenesulfonyl chloride](/img/structure/B34731.png)

![(3aR,4R,6aS)-4-methoxy-3,3a,4,6a-tetrahydrofuro[3,4-c]pyrazol-6-one](/img/structure/B34733.png)
![2-[[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B34737.png)
